molecular formula C10H14BrN3O B2812708 5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine CAS No. 2284321-71-5

5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine

Cat. No.: B2812708
CAS No.: 2284321-71-5
M. Wt: 272.146
InChI Key: MFGBMJJRLWMHTH-UHFFFAOYSA-N
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Description

5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at the 5th position and a cyclobutylethoxy group at the 4th position of the pyrimidine ring, along with an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine typically involves the following steps:

    Cyclobutylethoxy Substitution: The attachment of a cyclobutylethoxy group at the 4th position.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required purity standards for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides.

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(2-fluoro-4-nitrophenoxy)pyrimidin-2-amine
  • 5-Bromo-4-(3,4,5-trimethoxyphenoxy)pyrimidin-2-amine

Uniqueness

5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutylethoxy group provides steric hindrance, affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

5-bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-6(7-3-2-4-7)15-9-8(11)5-13-10(12)14-9/h5-7H,2-4H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGBMJJRLWMHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)OC2=NC(=NC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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